molecular formula C8H4F4N2S B6311105 6-Fluoro-2-(trifluoromethylthio)benzimidazole CAS No. 2088945-56-4

6-Fluoro-2-(trifluoromethylthio)benzimidazole

Cat. No.: B6311105
CAS No.: 2088945-56-4
M. Wt: 236.19 g/mol
InChI Key: CTSFKVUMEGRKKG-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethylthio)benzimidazole is a versatile chemical compound known for its unique structure and diverse applications. This compound is part of the benzimidazole family, which is widely recognized for its significant role in pharmaceuticals, agrochemicals, and material sciences. The presence of both fluorine and trifluoromethylthio groups in its structure enhances its chemical stability and biological activity, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(trifluoromethylthio)benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoro-2-nitroaniline with trifluoromethylthiolating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethylthio)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, which can further participate in other chemical transformations.

    Substitution: The fluorine atom and trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

6-Fluoro-2-(trifluoromethylthio)benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in material science investigations, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethylthio)benzimidazole involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethylthio groups enhances its binding affinity to enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to various biological effects . The compound’s ability to form stable complexes with its targets is a key factor in its effectiveness .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-(trifluoromethyl)benzimidazole
  • 6-Fluoro-2-(trifluoromethylthio)benzoxazole
  • 6-Fluoro-2-(trifluoromethylthio)benzothiazole

Uniqueness

6-Fluoro-2-(trifluoromethylthio)benzimidazole is unique due to the presence of both fluorine and trifluoromethylthio groups, which confer enhanced chemical stability and biological activity. Compared to similar compounds, it exhibits superior binding affinity and selectivity towards specific molecular targets, making it a valuable tool in various scientific applications .

Properties

IUPAC Name

6-fluoro-2-(trifluoromethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2S/c9-4-1-2-5-6(3-4)14-7(13-5)15-8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSFKVUMEGRKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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